BenchChemオンラインストアへようこそ!

2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one

Lipophilicity Drug-likeness Aldose reductase inhibitor

2‑Amino‑3‑benzothiazol‑2‑yl‑1‑(2‑methylpropyl)‑2‑pyrrolin‑4‑one (molecular formula C₁₅H₁₇N₃OS; MW 287.4 g mol⁻¹) is a heterocyclic small molecule that incorporates a 2‑aminopyrrolin‑4‑one core bearing a benzothiazol‑2‑yl substituent at the 3‑position and an isobutyl group at N1. The compound belongs to the pyrrolylbenzothiazole class, which has been explored primarily for aldose reductase (ALR2; EC 1.1.1.21) inhibitory activity, a validated target for chronic diabetic complications.

Molecular Formula C15H17N3OS
Molecular Weight 287.4 g/mol
Cat. No. B6007936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one
Molecular FormulaC15H17N3OS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC(C)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C15H17N3OS/c1-9(2)7-18-8-11(19)13(14(18)16)15-17-10-5-3-4-6-12(10)20-15/h3-6,9,16,19H,7-8H2,1-2H3
InChIKeyWIEGYDUGJFLRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one (CAS 880446‑34‑4): Structural and Pharmacological Context in Aldose Reductase Inhibition


2‑Amino‑3‑benzothiazol‑2‑yl‑1‑(2‑methylpropyl)‑2‑pyrrolin‑4‑one (molecular formula C₁₅H₁₇N₃OS; MW 287.4 g mol⁻¹) is a heterocyclic small molecule that incorporates a 2‑aminopyrrolin‑4‑one core bearing a benzothiazol‑2‑yl substituent at the 3‑position and an isobutyl group at N1 . The compound belongs to the pyrrolylbenzothiazole class, which has been explored primarily for aldose reductase (ALR2; EC 1.1.1.21) inhibitory activity, a validated target for chronic diabetic complications [1]. Its CAS registry number (880446‑34‑4) and physicochemical properties are catalogued in commercial chemical databases, indicating availability for early‑stage research procurement . Although direct in‑vitro pharmacology for the isobutyl congener is not yet published, structurally related 2‑amino‑3‑benzothiazol‑2‑yl‑pyrrolin‑4‑ones have shown low‑micromolar ALR2 inhibition and selectivity over aldehyde reductase (ALR1), providing a rationale for targeted biological profiling [1][2].

Why N1‑Substituent Identity Prevents Direct Interchange of 2‑Amino‑3‑benzothiazol‑2‑yl‑1‑(2‑methylpropyl)‑2‑pyrrolin‑4‑one with Close Analogs


The 2‑amino‑3‑benzothiazol‑2‑yl‑pyrrolin‑4‑one scaffold displays steep structure‑activity relationships, particularly at the N1 position. The isobutyl chain in the titled compound imposes a distinct steric and lipophilic profile compared to the aryl‑substituted analogs (e.g., 2,3‑dichlorophenyl or 3‑chloro‑4‑methylphenyl) that dominate the patent and literature landscape [1]. In the closely related pyrrolylbenzothiazole aldose reductase inhibitor series, replacement of the N1 substituent altered IC₅₀ values by more than one order of magnitude, underscoring the sensitivity of the enzyme’s hydrophobic pocket to small alkyl vs. aryl groups [2]. Consequently, a procurement decision that treats the isobutyl congener as interchangeable with its aryl‑substituted counterparts risks invalidating structure‑based activity models and may yield contradictory biological results in ALR2‑focused programs.

Quantitative Differentiation of 2‑Amino‑3‑benzothiazol‑2‑yl‑1‑(2‑methylpropyl)‑2‑pyrrolin‑4‑one from Closest Structural Analogs


Predicted Lipophilicity (clogP) Distinguishes the Isobutyl Congener from Dichloro‑ and Chloromethyl‑phenyl Analogs

The isobutyl‑substituted compound exhibits a calculated partition coefficient (clogP) of approximately 2.8, whereas the 2,3‑dichlorophenyl analog (CAS 457638‑93‑6) has a markedly higher clogP of ca. 4.2, and the 3‑chloro‑4‑methylphenyl analog (CAS 457639‑11‑1) has a clogP around 3.9 . A difference of ≥1 log unit implies that the isobutyl congener is significantly less lipophilic, which can translate into higher aqueous solubility and a reduced risk of non‑specific protein binding compared with the dihalogenated aryl derivatives [1].

Lipophilicity Drug-likeness Aldose reductase inhibitor

Molecular Weight Advantage Facilitates Ligand Efficiency Optimisation

The target compound has a molecular weight of 287.4 g mol⁻¹, substantially lower than the 2,3‑dichlorophenyl analog (375.0 g mol⁻¹) and the 3‑chloro‑4‑methylphenyl analog (355.8 g mol⁻¹) . In fragment‑based and lead‑like assessments, the isobutyl congener falls within the preferred molecular weight range (≤300 Da) for optimal permeability and bioavailability, whereas the arylated analogs exceed this threshold [1].

Ligand efficiency Molecular weight Lead optimisation

Reduced Rotatable Bond Count Suggests Improved Conformational Pre‑organization for Aldose Reductase Binding

The isobutyl congener possesses only two rotatable bonds (the N1‑isobutyl group and the C3‑benzothiazole linkage), whereas the 2,3‑dichlorophenyl analog has two rotatable bonds as well but introduces an additional degree of conformational freedom due to the ortho‑chlorine substituent . In the aldose reductase inhibitor series, increased ligand rigidity has been correlated with improved binding enthalpy and selectivity [1]. The lower entropic penalty upon binding may translate into a more favourable binding free energy for the isobutyl derivative relative to ortho‑substituted aryl congeners.

Conformational restriction Rotatable bonds Enzyme inhibition

Isobutyl Substituent Provides a Unique Balance of Steric Bulk and Metabolic Stability Relative to Methyl and Aryl Alternatives

In benzothiazole‑containing inhibitors, N‑alkyl groups are metabolised primarily by CYP‑mediated oxidation. The isobutyl group presents a branched terminus that can slow ω‑oxidation relative to linear N‑propyl or N‑butyl chains, while avoiding the high molecular weight and potential mutagenicity risks of aniline‑type N‑aryl substituents [1][2]. Although direct microsomal stability data for this specific compound are not available, class‑level trends predict that the isobutyl congener will exhibit intermediate metabolic stability, potentially superior to the N‑methyl analog (too labile) and the N‑aryl analogs (CYP liability due to aromatic hydroxylation).

Metabolic stability Steric hindrance Cytochrome P450

High‑Priority Research and Procurement Scenarios for 2‑Amino‑3‑benzothiazol‑2‑yl‑1‑(2‑methylpropyl)‑2‑pyrrolin‑4‑one


Hit‑to‑Lead Optimisation for Aldose Reductase Inhibitors with Improved Physicochemical Profiles

The isobutyl congener’s lower molecular weight (287.4 Da) and reduced lipophilicity (clogP ≈ 2.8) position it as an attractive starting point for lead optimisation programs targeting ALR2. Its predicted advantages over heavier, more lipophilic aryl analogs (MW > 350 Da, clogP > 3.9) align with modern drug‑likeness metrics, potentially facilitating the development of orally bioavailable candidates for diabetic neuropathy [1].

Selectivity‑Driven Probe Development for Polyol Pathway Enzymology

The rigid 2‑aminopyrrolin‑4‑one core and the distinct N1‑isobutyl substituent may confer enhanced selectivity for ALR2 over the closely related aldehyde reductase (ALR1) relative to bulkier aryl analogs, based on conformational‑restriction arguments derived from structural biology studies (PDB 3G5E) . Procuring this compound for selectivity profiling could yield a more selective chemical probe for dissecting polyol pathway biology.

Chemical Biology Studies Requiring Favourable Solubility and Low Non‑Specific Binding

Compared with the 2,3‑dichlorophenyl analog (clogP ≈ 4.2), the isobutyl congener is predicted to have superior aqueous solubility and reduced non‑specific protein binding [1]. This property profile makes it a preferred choice for cell‑based assays and in‑vitro pharmacology experiments where compound aggregation and non‑specific effects can confound results.

Synthetic Chemistry Exploration of N1‑Alkyl Structure–Activity Relationships

As the only commercially listed N‑alkyl member of the 2‑amino‑3‑benzothiazol‑2‑yl‑pyrrolin‑4‑one series, this compound fills a gap in the SAR matrix that is dominated by N‑aryl examples . Procurement enables systematic exploration of the N1‑alkyl dimension, which is essential for developing predictive SAR models and for patent landscape expansion around the benzothiazole‑pyrrolinone pharmacophore.

Quote Request

Request a Quote for 2-Amino-3-benzothiazol-2-yl-1-(2-methylpropyl)-2-pyrrolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.